molecular formula C16H22N2O3S B6571117 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide CAS No. 946351-03-7

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide

Cat. No. B6571117
CAS RN: 946351-03-7
M. Wt: 322.4 g/mol
InChI Key: IAXSUMHVZAVDDB-UHFFFAOYSA-N
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Description

The compound “N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide” is a complex organic molecule. It contains a propane-1-sulfonyl group, a tetrahydroquinoline group, and a cyclopropanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline portion would contain a nitrogen atom in a cyclic structure, the propane-1-sulfonyl group would contain a sulfur atom bonded to an oxygen atom, and the cyclopropanecarboxamide portion would contain a cyclic structure with a carbonyl (C=O) and an amide (NH2) group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the conditions and the reagents used. The sulfonyl group could potentially undergo substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the sulfonyl and amide groups could make it polar and potentially soluble in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .

properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)18-9-3-4-12-7-8-14(11-15(12)18)17-16(19)13-5-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXSUMHVZAVDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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